molecular formula C18H16ClFN2O B2618065 4-(4-chlorophenyl)-N-(3-fluorophenyl)-3,6-dihydro-1(2H)-pyridinecarboxamide CAS No. 866151-73-7

4-(4-chlorophenyl)-N-(3-fluorophenyl)-3,6-dihydro-1(2H)-pyridinecarboxamide

Cat. No. B2618065
CAS RN: 866151-73-7
M. Wt: 330.79
InChI Key: JYRFZGABBBVGNN-UHFFFAOYSA-N
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Description

The compound “4-(4-chlorophenyl)-N-(3-fluorophenyl)-3,6-dihydro-1(2H)-pyridinecarboxamide” is likely to be an organic compound due to the presence of carbon ©, hydrogen (H), nitrogen (N), chlorine (Cl), and fluorine (F) atoms in its structure. The presence of a pyridine ring and amide group suggests that it might exhibit properties typical of these functional groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring would be a 4-chlorophenyl group, a 3-fluorophenyl group, and a carboxamide group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing nature of the chloro and fluoro substituents on the phenyl rings, as well as the electron-donating nature of the nitrogen in the pyridine ring and the amide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of halogens (chlorine and fluorine) might increase its density and boiling point compared to similar compounds without halogens .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a novel compound, initial studies might focus on determining its physical and chemical properties, reactivity, and potential applications .

properties

IUPAC Name

4-(4-chlorophenyl)-N-(3-fluorophenyl)-3,6-dihydro-2H-pyridine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN2O/c19-15-6-4-13(5-7-15)14-8-10-22(11-9-14)18(23)21-17-3-1-2-16(20)12-17/h1-8,12H,9-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRFZGABBBVGNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CC=C(C=C2)Cl)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-chlorophenyl)-N-(3-fluorophenyl)-3,6-dihydro-1(2H)-pyridinecarboxamide

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